ethyl 5'-[(3-methylbutanoyl)amino]-2,3'-bithiophene-4'-carboxylate
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Overview
Description
Ethyl 5’-[(3-methylbutanoyl)amino]-2,3’-bithiophene-4’-carboxylate is a complex organic compound that belongs to the class of bithiophenes Bithiophenes are heterocyclic compounds containing two thiophene rings This specific compound is characterized by the presence of an ethyl ester group, a 3-methylbutanoyl amide group, and a carboxylate group attached to the bithiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5’-[(3-methylbutanoyl)amino]-2,3’-bithiophene-4’-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated thiophene with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification, where the bithiophene core is reacted with ethyl chloroformate in the presence of a base such as triethylamine.
Attachment of the 3-Methylbutanoyl Amide Group: The final step involves the acylation of the amino group on the bithiophene core with 3-methylbutanoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5’-[(3-methylbutanoyl)amino]-2,3’-bithiophene-4’-carboxylate can undergo various chemical reactions, including:
Substitution: The compound can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophiles such as halogens, nitro groups
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitro-substituted derivatives
Scientific Research Applications
Ethyl 5’-[(3-methylbutanoyl)amino]-2,3’-bithiophene-4’-carboxylate has several scientific research applications:
Organic Electronics: The compound’s conjugated system makes it suitable for use in organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Materials Science: The compound can be used in the development of advanced materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of ethyl 5’-[(3-methylbutanoyl)amino]-2,3’-bithiophene-4’-carboxylate involves its interaction with molecular targets through its functional groups. The thiophene rings can participate in π-π stacking interactions, while the amide and ester groups can form hydrogen bonds with biological molecules . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5’-amino-2,3’-bithiophene-4’-carboxylate: Lacks the 3-methylbutanoyl group, making it less hydrophobic and potentially less bioactive.
Ethyl 2-[(3-methylbutanoyl)amino]benzoate: Contains a benzoate core instead of a bithiophene core, which may alter its electronic properties and reactivity.
Uniqueness
Ethyl 5’-[(3-methylbutanoyl)amino]-2,3’-bithiophene-4’-carboxylate is unique due to the combination of its bithiophene core and the presence of both an ester and an amide group. This unique structure imparts specific electronic properties and reactivity, making it suitable for a wide range of applications in different scientific fields .
Properties
IUPAC Name |
ethyl 2-(3-methylbutanoylamino)-4-thiophen-2-ylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-4-20-16(19)14-11(12-6-5-7-21-12)9-22-15(14)17-13(18)8-10(2)3/h5-7,9-10H,4,8H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIRJSOFWLOXGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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